molecular formula C18H17ClN4O B278854 1-(4-chlorophenyl)-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278854
M. Wt: 340.8 g/mol
InChI Key: HGILEILPWYTTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as TAK-242, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory properties. TAK-242 was first synthesized in 2006 by Takeda Pharmaceutical Company Limited and has since been the subject of numerous scientific studies due to its potential therapeutic applications.

Mechanism of Action

TAK-242 inhibits TLR4 signaling by binding to an intracellular domain of TLR4, which prevents the recruitment of adaptor proteins that are necessary for downstream signaling. This prevents the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, TAK-242 reduces the production of pro-inflammatory cytokines, which leads to reduced tissue damage and improved outcomes in animal models of sepsis.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, TAK-242 has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are both involved in the pathogenesis of sepsis. TAK-242 has also been shown to improve endothelial function, which is impaired in sepsis.

Advantages and Limitations for Lab Experiments

TAK-242 has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models of sepsis. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, TAK-242 has some limitations for use in lab experiments. It has relatively poor bioavailability and is rapidly metabolized in vivo, which can limit its effectiveness in some experimental settings.

Future Directions

There are several future directions for research on TAK-242. One area of interest is the development of more potent and selective TLR4 inhibitors. Another area of interest is the investigation of TAK-242 in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is ongoing research into the use of TAK-242 as an adjuvant therapy in cancer treatment, as TLR4 signaling has been implicated in tumor progression. Overall, TAK-242 has shown great promise as a therapeutic agent for the treatment of inflammatory diseases, and ongoing research is likely to lead to further insights into its mechanism of action and potential clinical applications.

Synthesis Methods

TAK-242 is synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with 3-isopropylaniline to form an intermediate product. This intermediate is then reacted with triazole carboxylic acid to produce TAK-242. The synthesis of TAK-242 has been optimized over the years to improve yield and purity.

Scientific Research Applications

TAK-242 has been extensively studied for its anti-inflammatory properties and has shown promising results in preclinical studies. It has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the immune response to bacterial infections. TLR4 activation leads to the production of pro-inflammatory cytokines, which can cause tissue damage and lead to sepsis. TAK-242 has been shown to inhibit the production of these cytokines and reduce tissue damage in animal models of sepsis.

properties

Product Name

1-(4-chlorophenyl)-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-12(2)13-4-3-5-15(10-13)21-18(24)17-20-11-23(22-17)16-8-6-14(19)7-9-16/h3-12H,1-2H3,(H,21,24)

InChI Key

HGILEILPWYTTDH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.